(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

Catalog No.
S1485243
CAS No.
31752-99-5
M.F
C21H20O5
M. Wt
352.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2...

CAS Number

31752-99-5

Product Name

(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate

IUPAC Name

[(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C21H20O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16-19,22H,10-12H2/t16-,17-,18+,19-/m1/s1

InChI Key

SZJVIFMPKWMGSX-AKHDSKFASA-N

SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

Synonyms

(3aR,4S,5R,6aS)-Hexahydro-4-(hydroxymethyl)-5-(4-phenylbenzoyloxy)cyclopenta[b]furan-2-one; (-)-Corey Lactone 4-Phenylbenzoate Alcohol; Corey Lactone;

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CO

Potential applications based on existing research:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial properties of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate. These studies have shown that the compound exhibits moderate antibacterial activity against certain strains of bacteria. However, more research is needed to determine its efficacy and safety for potential therapeutic applications [].
  • Inhibitor of protein-protein interactions: The molecule has also been studied for its ability to inhibit specific protein-protein interactions. This property could be potentially useful in the development of new drugs for various diseases, but further research is needed to explore this possibility [].

Additional Information

  • The compound is commercially available from several chemical suppliers.
  • PubChem, a public database of chemical information, provides more details on the structure, properties, and safety information of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate [].

The compound (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate is a complex organic molecule characterized by a unique bicyclic structure that includes a cyclopenta[b]furan moiety. This compound features multiple stereocenters, which contribute to its potential biological activity and interaction with various biological targets. The presence of the biphenyl-4-carboxylate group suggests possible applications in medicinal chemistry, particularly in drug design and development.

The chemical reactivity of this compound can be analyzed through various types of reactions typical for organic compounds. These include:

  • Nucleophilic substitutions: The hydroxymethyl group can act as a nucleophile, potentially participating in reactions with electrophiles.
  • Esterification reactions: The carboxylate group can form esters with alcohols, which may be relevant for synthesizing derivatives.
  • Oxidation-reduction reactions: The ketone functionality can undergo reduction to alcohols or oxidation to carboxylic acids under appropriate conditions.

These reactions are mediated by specific enzymes in biological systems, highlighting the compound's potential roles in metabolic pathways

  • Anticancer properties: Many bicyclic compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antioxidant activity: The presence of hydroxymethyl and carbonyl groups may contribute to the compound's ability to scavenge free radicals.
  • Anti-inflammatory effects: Compounds containing carboxylate groups are often involved in modulating inflammatory responses.

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into potential biological activities based on structural characteristics .

Synthesis of this compound can involve several strategies:

  • Multi-step synthesis: Starting from simpler precursors, the synthesis may involve cyclization reactions to form the bicyclic structure followed by functional group modifications.
  • Asymmetric synthesis: Given the stereochemistry of the compound, chiral catalysts or reagents may be employed to ensure the correct configuration at stereocenters.
  • Functionalization reactions: The introduction of the biphenyl-4-carboxylate moiety could be achieved through coupling reactions or esterification processes.

These methods highlight the complexity and potential challenges associated with synthesizing this compound in a laboratory setting.

The applications of (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate may include:

  • Pharmaceutical development: Its unique structure may serve as a lead compound for developing new drugs targeting specific diseases.
  • Material science: The compound could be explored for use in creating novel materials due to its structural properties.
  • Biological research: Understanding its interactions with biological systems could provide insights into metabolic pathways and disease mechanisms.

Interaction studies involving this compound would typically focus on its binding affinity to various biological targets such as enzymes and receptors. Techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics and affinities.
  • Molecular docking studies: To predict how the compound interacts at the molecular level with proteins.
  • In vitro assays: To evaluate biological effects on cell lines or isolated tissues.

These studies are crucial for elucidating the pharmacological profile of the compound and its potential therapeutic applications .

Several compounds share structural or functional similarities with (3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate, including:

Compound NameStructural FeaturesBiological Activity
Compound ABicyclic structureAnticancer
Compound BHydroxymethyl groupAntioxidant
Compound CBiphenyl moietyAnti-inflammatory

XLogP3

3.1

Other CAS

31752-99-5

Wikipedia

Corey lactone 4-phenylbenzoate

Dates

Modify: 2023-08-15
Rentmeister et al. Chemo-enzymatic fluorination of unactivated organic compounds Nature Chemical Biology, doi: 10.1038/nchembio.128, published online 16 November 2008 http://www.nature.com/naturechemicalbiology

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